molecular formula C11H15NO B3278186 2-Amino-3-methyl-1-phenylbutan-1-one CAS No. 67323-53-9

2-Amino-3-methyl-1-phenylbutan-1-one

Cat. No.: B3278186
CAS No.: 67323-53-9
M. Wt: 177.24 g/mol
InChI Key: DGSKMKVBPWZYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methyl-1-phenylbutan-1-one is a chiral aminoketone compound of interest in synthetic organic chemistry and pharmaceutical research. Compounds of this structural class serve as key synthetic intermediates. Related aminoketones are documented as precursors in the synthesis of complex molecules and are investigated for their potential biological activity . The ketone and amino functional groups present in the molecule make it a versatile building block for further chemical modifications, including reduction to corresponding amino alcohols or reductive amination . Research into similar chiral aminoketones highlights their value in developing enantioselective synthesis methods, which are crucial for creating pharmaceuticals and other chiral substances . The analytical characterization of such compounds, including the determination of enantiomeric purity, is a critical aspect of their research application and can be achieved through advanced chromatographic methods . This product is provided for research and development use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-amino-3-methyl-1-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSKMKVBPWZYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenylbutan-1-one with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-3-methyl-1-phenylbutan-1-one may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-3-methyl-1-phenylbutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on biological pathways.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-methyl-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group may participate in hydrogen bonding or electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method (Key Reagents/Conditions) Physical Properties (State, Stability) Potential Applications References
2-Amino-3-methyl-1-phenylbutan-1-one Primary amine; methyl at C3, phenyl at C1 Derived from amino ketene silyl acetal reactions Hydrochloride salt (solid); purity ≥95%* Pharmaceutical intermediates*
2-(Dibenzylamino)-3-methyl-1-phenylbutan-1-one (10d) Tertiary amine (dibenzylamino); same backbone N-Bromosuccinamide, BF₃·OEt₂, EtMgBr Colorless oil or solid; Rf = 0.3 (hexane:EtOAc) Synthetic intermediates
2-Amino-4-phenylbutane Positional isomer (amino at C2, phenyl at C4) Not specified; commercial availability noted Likely similar amine salt (solid) Research chemicals, intermediates
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Methylamino group; 3-methylphenyl substituent Not detailed in evidence Free base structure Stimulant analogs (e.g., cathinones)*
1-(2-Hydroxyphenyl)-3-methylbutan-1-one Hydroxyl instead of amino; 2-hydroxyphenyl High-purity synthesis (≥95%) Molecular weight 178.23 g/mol; stable oil/solid Materials science, agriculture

*Inferred from structural analogs or commercial listings.

Physical and Chemical Properties

  • Solubility and Stability: The hydrochloride salt form of the target compound likely enhances water solubility compared to its free base or dibenzylamino derivatives .
  • Synthetic Yields : Derivatives like 10d are synthesized in moderate yields (e.g., 52% for 10d), with purity confirmed via NMR and HRMS .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-methyl-1-phenylbutan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including ketone formation, amination, and purification. Key steps include:
  • Amination : Introducing the amino group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation under controlled pH (e.g., acidic conditions to stabilize intermediates).
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the free base.
  • Salt Formation : For improved stability, hydrochloride salts can be prepared by reacting the free base with HCl gas in anhydrous diethyl ether .
    Optimization focuses on solvent selection (e.g., THF for solubility), temperature control (0–5°C during amination), and catalyst choice (e.g., Pd/C for hydrogenation).

Q. Which analytical techniques are critical for characterizing 2-Amino-3-methyl-1-phenylbutan-1-one?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and stereochemistry (e.g., methyl group splitting patterns at δ ~1.2 ppm).
  • HPLC-MS : Reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and detect byproducts.
  • Elemental Analysis : Validates empirical formula (C11_{11}H15_{15}NO) and salt stoichiometry (e.g., HCl salt via Cl% quantification) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-Amino-3-methyl-1-phenylbutan-1-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal for resolving stereochemical uncertainties. Key steps include:
  • Crystal Growth : Slow evaporation of saturated solutions in polar solvents (e.g., methanol) at 4°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELX software (e.g., SHELXL for least-squares refinement) to model hydrogen bonding and torsional angles. For example, Acta Crystallographica reports have resolved intramolecular H-bonding in analogous phenylbutanone derivatives .

Q. What strategies address contradictory biological activity data in pharmacological studies of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50_{50}/IC50_{50} consistency.
  • Orthogonal Assays : Pair cell-based assays (e.g., cAMP modulation) with in vitro receptor-binding studies (e.g., radioligand displacement).
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile discrepancies across studies, as demonstrated in psychopharmacological research on related amino ketones .

Q. How can computational modeling predict the metabolic pathways of 2-Amino-3-methyl-1-phenylbutan-1-one?

  • Methodological Answer : In silico tools like ADMET Predictor or SwissADME simulate phase I/II metabolism:
  • Enzyme Docking : Use AutoDock Vina to model CYP450 interactions (e.g., CYP3A4-mediated N-demethylation).
  • Metabolite Prediction : Rule-based systems (e.g., SyGMa) identify likely oxidation sites (e.g., benzylic carbon).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) .

Data Analysis & Reproducibility

Q. What frameworks ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Documentation : Detailed logs of reaction conditions (e.g., humidity, stirring speed) using electronic lab notebooks (ELNs).
  • Standardization : Reference controls (e.g., USP-grade reagents) and inter-lab validation via ring trials.
  • Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem for peer validation .

Q. How should researchers handle conflicting NMR or mass spectrometry data?

  • Methodological Answer : Systematic troubleshooting steps include:
  • Artifact Identification : Check for solvent peaks (e.g., residual DMSO-d6 in 1H^1H-NMR) or adducts in MS (e.g., sodium/potassium clusters).
  • Isotopic Labeling : Use 15N^{15}N-labeled amino groups to confirm signal assignment in complex spectra.
  • Collaborative Validation : Cross-verify data with independent labs using identical instrumentation (e.g., 600 MHz NMR) .

Ethical & Regulatory Considerations

Q. What ethical guidelines apply to studying psychoactive derivatives of this compound?

  • Methodological Answer : Compliance with international frameworks is critical:
  • Controlled Substances Act : Verify DEA scheduling status (e.g., analog act considerations for phenylbutanone derivatives).
  • Animal Studies : Follow ARRIVE 2.0 guidelines for in vivo experiments, including dose justification and 3Rs (Replacement, Reduction, Refinement).
  • Data Sharing : Anonymize human trial data per GDPR/HIPAA if repurposing clinical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methyl-1-phenylbutan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methyl-1-phenylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.